molecular formula C11H7BrN2O2S B2714907 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine CAS No. 200930-70-7

2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine

Cat. No. B2714907
CAS RN: 200930-70-7
M. Wt: 311.15
InChI Key: BBCHRABACZPRQP-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine, also known as 4-BPNP, is a synthetic compound with a variety of applications in organic synthesis and scientific research. It is a colorless crystalline solid with a molecular weight of 301.14 g/mol and a melting point of 136-138°C. 4-BPNP has attracted considerable attention due to its unique properties, such as its ability to form coordination complexes and its utility as a ligand for transition metal complexes.

Scientific Research Applications

Mechanism of Nitraminopyridine Rearrangement

Research by Deady et al. (1979) explored the rearrangement mechanisms of 2-nitraminopyridine derivatives, providing insights into the chemical behavior of nitropyridine compounds under specific conditions. This study contributes to understanding the reactivity and potential transformations of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine in acidic environments (Deady, Grimmett, & Potts, 1979).

Modification of Electrophilic Center and Substituents

Um et al. (2006) conducted a kinetic study on the reactions of 4-nitrophenyl benzoate and its derivatives with pyridines, shedding light on the impact of modifying both the electrophilic center and substituents. This research can inform the manipulation of this compound for specific scientific applications (Um, Hwang, Baek, & Park, 2006).

Nitration and Bromination Studies

Chang et al. (1979) investigated the nitration of brominated pyrazoles, which parallels studies on nitropyridine compounds, providing foundational knowledge on nitration and potential de-bromination reactions that could be relevant to this compound (Chang, Grimmett, Ward, & Weavers, 1979).

Supramolecular Interactions of Derivatives

Jacob et al. (2011) evaluated the intermolecular interactions in derivatives of this compound, such as thioxanthone derivatives. This study enhances our understanding of how substituent groups influence supramolecular motifs, potentially guiding the design of materials and sensors based on these compounds (Jacob, Piedade, Robalo, & Duarte, 2011).

Chemical Probes for Molecular Imaging

Lin et al. (2015) developed chemical probes for detecting hydrogen sulfide and reactive sulfur species in biological systems. While not directly studying this compound, this research provides a context for utilizing similar nitropyridine derivatives as chemical probes in molecular imaging, highlighting the potential biomedical applications of these compounds (Lin, Chen, Xian, & Chang, 2015).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHRABACZPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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